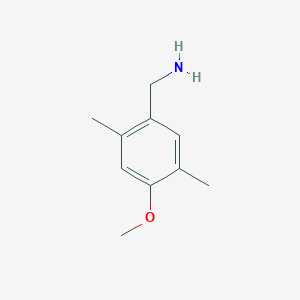

4-Methoxy-2,5-dimethylbenzylamine

Description

Overview of Benzylamine (B48309) Derivatives in Chemical Research

Benzylamine and its derivatives are a cornerstone of organic chemistry, serving as versatile building blocks and key intermediates in the synthesis of a wide array of chemical entities. wikipedia.org Their utility spans from the industrial production of pharmaceuticals and agrochemicals to their use as catalysts and corrosion inhibitors. chemicalbook.comresearchgate.net The fundamental structure, consisting of a benzyl (B1604629) group attached to an amine, provides a reactive handle for various chemical transformations. wikipedia.org

In pharmaceutical research, the benzylamine scaffold is a recurring motif in numerous bioactive molecules. wikipedia.org For instance, derivatives of benzylamine have been investigated for their potential as monoamine oxidase (MAO) inhibitors, which have applications in the treatment of neurological disorders. google.com Furthermore, the benzylamine structure is integral to the synthesis of various drugs, including the anti-emetic agent meclizine (B1204245) and the anticonvulsant lacosamide. wikipedia.orggoogle.com The ability of the benzyl group to be readily introduced and subsequently removed under specific conditions also makes benzylamines valuable as protected forms of ammonia (B1221849) in multi-step syntheses. wikipedia.org

Significance of the Methoxy (B1213986) and Dimethyl Substituents in Chemical Properties and Reactivity

The chemical behavior of 4-Methoxy-2,5-dimethylbenzylamine is profoundly influenced by the electronic and steric effects of its substituents: a methoxy group at the para-position and two methyl groups at the ortho- and meta-positions relative to the benzylamine moiety.

The methoxy group (-OCH3) is a powerful electron-donating group through resonance, which increases the electron density of the aromatic ring. This enhanced electron density makes the ring more susceptible to electrophilic aromatic substitution reactions. libretexts.org The position of the methoxy group also plays a critical role in directing the regioselectivity of such reactions. libretexts.org

The dimethyl substituents primarily exert steric effects, which can influence the approach of reagents to the reactive centers of the molecule. youtube.com These bulky groups can hinder or direct reactions at adjacent positions on the aromatic ring and at the benzylic carbon. youtube.com Furthermore, alkyl groups like methyl are weakly electron-donating through an inductive effect, which can also subtly modulate the reactivity of the molecule. libretexts.org The interplay of these electronic and steric factors in this compound results in a unique reactivity profile that can be exploited in targeted chemical synthesis. The steric hindrance provided by the dimethyl groups can also affect the conformational preferences of the molecule. acs.org

Historical Development of Research on the Chemical Compound

While a detailed historical record specifically for this compound is not extensively documented in early chemical literature, its emergence can be contextualized within the broader history of research into substituted benzylamines. The foundational methods for synthesizing benzylamines, such as the reaction of benzyl chloride with ammonia and the reduction of benzonitriles, were established early on. wikipedia.org

The exploration of substituted benzylamines gained momentum as chemists sought to understand and manipulate the structure-activity relationships of various compounds. Early research in the mid-20th century focused on the synthesis and pharmacological evaluation of benzylamine derivatives, particularly in the context of their potential as central nervous system agents. google.com Patents from this era and shortly after often describe the synthesis of various substituted benzylamines as intermediates for pharmaceuticals. For example, a 1984 patent for the preparation of omeprazole (B731) describes the synthesis of a substituted pyridine (B92270) which is a related heterocyclic amine. epo.org The development of new synthetic methodologies and a deeper understanding of substituent effects allowed for the preparation of more complex and specifically functionalized benzylamines. The synthesis of related compounds like 4-amino-N,N-dimethylbenzylamine has been detailed in patents, highlighting the industrial interest in such derivatives. google.com

Current Research Landscape and Future Trajectories for the Compound

Current research involving substituted benzylamines is vibrant and multifaceted. The focus has shifted towards the development of highly selective and efficient synthetic methods and the exploration of novel applications. For instance, recent studies have explored the use of engineered enzymes for the stereoselective functionalization of benzylamines, opening new avenues for the synthesis of chiral amines. nih.gov

The unique substitution pattern of this compound makes it a potentially valuable building block in modern organic synthesis. The combination of an electron-rich aromatic ring and specific steric hindrance could be advantageous in directing complex chemical transformations. While specific research dedicated solely to this compound is not abundant, its structural motifs appear in more complex molecules being investigated for their biological activity. For example, a 2015 study on inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 involved the synthesis of various substituted aryl benzylamines, where different substitution patterns, including methoxy and chloro groups, were explored to understand their impact on activity. nih.gov

Future research on this compound could focus on several key areas:

Development of Novel Synthetic Routes: Exploring more efficient and sustainable methods for its synthesis.

Catalysis: Investigating its potential as a ligand or catalyst in organic reactions, leveraging its specific electronic and steric properties.

Medicinal Chemistry: Using it as a scaffold for the design and synthesis of new bioactive molecules. The antifungal activity of related compounds with methoxy and dimethylamino groups suggests this could be a fruitful area of investigation. researchgate.net

Materials Science: Exploring its use in the development of new functional materials, where its substituted aromatic structure could impart desirable properties. The application of functionalized nanoparticles in various fields is a growing area of research. nih.gov

As synthetic methodologies continue to advance and the demand for novel chemical structures with tailored properties grows, it is likely that the research landscape for specifically substituted benzylamines like this compound will continue to expand.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-2,5-dimethylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-5H,6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWARODYNRGXROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695370 | |

| Record name | 1-(4-Methoxy-2,5-dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168405-44-5 | |

| Record name | 1-(4-Methoxy-2,5-dimethylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 4 Methoxy 2,5 Dimethylbenzylamine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-Methoxy-2,5-dimethylbenzylamine reveals several logical disconnections, primarily centered around the formation of the C-N bond and the elaboration of the substituted benzene (B151609) ring. The most direct disconnection breaks the bond between the benzylic carbon and the nitrogen atom, leading back to a 4-methoxy-2,5-dimethylbenzyl electrophile (such as a halide) and an ammonia (B1221849) equivalent. Alternatively, a disconnection can be envisioned through functional group interconversion, pointing towards a carbonyl group at the benzylic position. This suggests 2,5-dimethyl-4-methoxybenzaldehyde or the corresponding nitrile as key precursors.

Classical Synthetic Approaches

Classical methods for the synthesis of this compound have traditionally relied on robust and well-established reactions. These approaches often involve multiple steps and utilize readily available starting materials.

Multi-step Organic Syntheses from Precursors

The synthesis of this compound can also be accomplished through multi-step sequences starting from various precursors, most notably nitriles and aldehydes.

Starting from 2,5-dimethyl-4-methoxybenzonitrile, the primary amine can be obtained through reduction. sigmaaldrich.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure are typically employed to convert the nitrile functionality directly to a primary amine. This route is advantageous if the corresponding benzonitrile (B105546) is readily accessible. The synthesis of the required 2,5-dimethyl-4-methoxybenzonitrile itself can be a multi-step process, often starting from a correspondingly substituted toluene (B28343) or aniline (B41778) derivative. One patented method describes the synthesis of 4-methoxy benzonitrile from 4-methoxy benzaldehyde (B42025) via an oxime intermediate, followed by dehydration. google.com Another approach involves the synthesis of 2-methoxy-4-cyanobenzaldehyde from 3-methoxy-4-methylbenzoic acid. google.com

Alternatively, as mentioned in the reductive amination section, 2,5-dimethyl-4-methoxybenzaldehyde serves as a key precursor. sigmaaldrich.comscbt.com The synthesis of this aldehyde often begins with simpler aromatic compounds. For instance, 2,5-dimethoxybenzaldehyde (B135726) can be synthesized from 4-methoxyphenol (B1676288) through a Reimer-Tiemann reaction followed by methylation. chemicalbook.comcqu.edu.cn Another patented process describes the preparation of 2,5-dimethoxybenzaldehyde from crude 2-hydroxy-5-methoxybenzaldehyde. google.com Once the aldehyde is in hand, it can be converted to the benzylamine (B48309) through various methods beyond reductive amination, such as conversion to the corresponding oxime followed by reduction.

The following table summarizes the key aspects of these classical synthetic approaches:

| Starting Material | Key Transformation | Reagents |

| 2,5-Dimethyl-4-methoxybenzaldehyde | Reductive Amination | NH₃, NaBH₃CN or H₂/Catalyst |

| 2,5-Dimethyl-4-methoxybenzonitrile | Nitrile Reduction | LiAlH₄ or H₂/Catalyst |

Amine Quaternization Reactions

While not a direct method for the synthesis of the primary amine itself, amine quaternization is a relevant reaction for derivatives of this compound. Quaternary ammonium (B1175870) salts are formed when a tertiary amine reacts with an alkyl halide. libretexts.org In the context of this specific compound, if it were to be further functionalized to a tertiary amine, it could then undergo quaternization. For example, N,N-dimethyl-4-methoxy-2,5-dimethylbenzylamine could be reacted with an alkyl halide like methyl iodide to form the corresponding quaternary ammonium iodide. This class of compounds has applications in various fields, including as phase-transfer catalysts and antimicrobial agents.

Modern and Catalytic Synthesis Techniques

More contemporary approaches to the synthesis of substituted benzylamines often leverage the power of transition metal catalysis, offering milder reaction conditions and improved efficiency.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. While not directly forming the benzylamine, these methods are instrumental in constructing the substituted aromatic core of the molecule. For instance, a Suzuki coupling could be employed to join an appropriately substituted aryl boronic acid with an aryl halide to build the 2,5-dimethyl-4-methoxyphenyl ring system. A protocol for the synthesis of biphenyl (B1667301) derivatives using a nickel-catalyzed reductive coupling of aryl sulfonates has been described, which could be adapted for similar precursors. protocols.io

More directly related to amine synthesis, transition metal-catalyzed hydroamination reactions have emerged as an atom-economical method for forming C-N bonds. acs.org These reactions involve the addition of an N-H bond across a C=C double bond. While typically applied to alkenes, related catalytic systems can be used for the synthesis of benzylamines. For example, copper-catalyzed reactions have been developed for the synthesis of chiral secondary benzylamines. nih.gov Furthermore, base-mediated, transition-metal-free methods for the synthesis of related imidazole (B134444) structures from benzylamines and nitriles have also been reported, showcasing the ongoing innovation in amine synthesis. elsevierpure.com

Chemo- and Regioselective Synthesis

The synthesis of this compound necessitates a multi-step approach where chemo- and regioselectivity are paramount. Given the substitution pattern of the target molecule, two primary synthetic routes are considered the most viable: one proceeding through a benzaldehyde intermediate via formylation, and an alternative pathway through a benzyl (B1604629) nitrile intermediate.

Route 1: Formylation followed by Reductive Amination

This route begins with the regioselective formylation of the starting material, 2,5-dimethylanisole (B158103).

Step A: Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemeurope.comwikipedia.org

The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents on the starting material, 2,5-dimethylanisole. The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho-, para-director, while the two methyl groups (-CH₃) are weaker activating, ortho-, para-directors. The position para to the strong -OCH₃ director is occupied by a methyl group (C4). The electrophile will preferentially add to the most activated, sterically accessible position, which is C4 (ortho to one methyl group and para to the other). However, formylation typically occurs at the position ortho to the powerful methoxy activating group. In this case, the C6 position is sterically hindered by the adjacent methyl group at C5. Therefore, the formyl group is directed to the C4 position, yielding the key intermediate, 4-methoxy-2,5-dimethylbenzaldehyde (B1293634).

Step B: Reductive Amination The resulting 4-methoxy-2,5-dimethylbenzaldehyde is then converted to the target primary amine via reductive amination. This transformation can be performed in a one-pot reaction by treating the aldehyde with an ammonia source (such as ammonia or ammonium acetate) and a suitable reducing agent. organic-chemistry.org To maintain chemoselectivity—reducing the intermediate imine without reducing the starting aldehyde—and to prevent the formation of secondary and tertiary amine byproducts, specific reducing agents are employed. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly effective reagent for this purpose, as it is mild and selectively reduces imines and iminium ions over aldehydes. harvard.edumasterorganicchemistry.com

Alternatively, catalytic hydrogenation can be used. This involves the formation of the imine, followed by reduction with hydrogen gas over a metal catalyst like nickel or palladium. researchgate.net

Route 2: Benzyl Halide to Nitrile to Amine

An alternative regioselective route involves the introduction of a halomethyl group, followed by cyanation and reduction.

Step A: Chloromethylation and Cyanation 2,5-dimethylanisole can undergo electrophilic chloromethylation to install a -CH₂Cl group, primarily at the C4 position, to form 4-methoxy-2,5-dimethylbenzyl chloride. This intermediate can then be reacted with a cyanide salt, such as sodium cyanide (NaCN), in a nucleophilic substitution reaction to yield 4-methoxy-2,5-dimethylphenylacetonitrile. sigmaaldrich.com

Step B: Nitrile Reduction The final step is the chemoselective reduction of the nitrile group to a primary amine. This is a robust transformation with several established methods. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere is a common industrial practice. A prominent laboratory-scale method involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165). organic-chemistry.orgscispace.comsurrey.ac.uk This method is noted for its operational simplicity and tolerance of various functional groups. researchgate.net The reduction must be performed under conditions that prevent the formation of secondary amine side products.

Enantioselective Synthesis

The target compound, this compound, is achiral as it does not possess a stereocenter. Therefore, direct enantioselective synthesis is not applicable.

However, should a chiral analog be desired—for instance, by introducing a substituent on the benzylic carbon to create a stereocenter (e.g., α-methyl-4-methoxy-2,5-dimethylbenzylamine)—enantioselective methods would become critical. Such approaches often involve the asymmetric reduction of a prochiral ketone or imine intermediate. Modern catalysis offers sophisticated solutions, such as the nickel-catalyzed dynamic kinetic cross-electrophile coupling (DK-XEC) of benzylic alcohols, which can provide access to enantioenriched products bearing stereogenic centers. acs.org This highlights that while the primary target is achiral, the synthetic framework can be adapted for the stereocontrolled synthesis of more complex, chiral derivatives.

Precursor Chemistry and Accessibility of Starting Materials

The economic viability and feasibility of any synthetic route are highly dependent on the availability and cost of the starting materials.

Primary Precursor: 2,5-Dimethylanisole The key starting material for the synthesis of this compound is 2,5-dimethylanisole (CAS No. 1706-11-2). nist.govnih.gov This compound is a commercially available liquid from major chemical suppliers, often with purities of 99% or higher. sigmaaldrich.comalkalisci.comsigmaaldrich.com Its accessibility makes it a practical starting point for both laboratory-scale synthesis and potential industrial scale-up. 2,5-Dimethylanisole is typically synthesized from 2,5-dimethylphenol (B165462) via Williamson ether synthesis or from p-xylene (B151628) through nitration, reduction, diazotization, and subsequent substitution.

Other Key Reagents The other reagents required for the proposed syntheses are standard, widely available industrial and laboratory chemicals:

For Route 1: N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ammonia or its salts (e.g., ammonium acetate), and selective reducing agents like sodium triacetoxyborohydride are readily accessible.

For Route 2: Reagents for chloromethylation (e.g., paraformaldehyde, HCl), sodium or potassium cyanide, and catalysts for nitrile reduction (e.g., Nickel(II) chloride, sodium borohydride, Raney Nickel) are commodity chemicals.

The widespread availability of these precursors ensures that the synthesis of this compound is not constrained by sourcing issues.

Process Optimization for Yield, Purity, and Scalability

Optimizing a synthetic process involves systematically varying reaction parameters to maximize product yield and purity while ensuring the method is safe, cost-effective, and scalable. For the synthesis of this compound, optimization would focus on the key bond-forming steps: reductive amination and nitrile reduction.

Optimization of Reductive Amination The one-pot reductive amination of 4-methoxy-2,5-dimethylbenzaldehyde is a critical step where optimization can significantly impact the outcome. Key variables include the choice of reducing agent, solvent, temperature, and pH. The goal is to favor the formation of the primary amine while suppressing the reduction of the aldehyde starting material and the formation of secondary or tertiary amine byproducts. organic-chemistry.org

Below is a table summarizing optimization parameters for the reductive amination of aldehydes, based on established literature.

Table 1: Optimization Parameters for Reductive Amination of Aromatic Aldehydes

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome & Remarks |

|---|---|---|---|---|

| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | H₂ / Catalyst (e.g., Pd/C, Ni) | NaBH(OAc)₃ is often preferred for its high selectivity and non-toxic byproducts. harvard.edu NaBH₃CN is also selective but generates toxic cyanide waste. masterorganicchemistry.com Catalytic hydrogenation is clean but may require higher pressure and temperature. researchgate.net |

| Solvent | Dichloroethane (DCE) | Methanol (MeOH) | Water (Green Chemistry) | DCE is common for NaBH(OAc)₃. harvard.edu MeOH is effective but can form acetals. Water is an environmentally friendly option but requires a suitable water-tolerant catalyst system. researchgate.net |

| Ammonia Source | NH₄OAc | Aq. NH₃ | NH₃ (gas) in MeOH | Ammonium acetate (B1210297) (NH₄OAc) acts as both the amine source and a pH buffer. Aqueous or methanolic ammonia provides a higher concentration of the nucleophile. |

| Temperature | 0 °C to RT | Room Temperature (RT) | 50-80 °C | Lower temperatures are often used initially to control the exothermic reaction, followed by warming to RT to ensure completion. Higher temperatures may be needed for catalytic hydrogenation. |

| pH Control | Acetic Acid | Buffered System | None | Mildly acidic conditions (pH 6-7) are optimal to facilitate imine formation without deactivating the amine nucleophile or hydrolyzing the reducing agent. harvard.edu |

Optimization of Nitrile Reduction For the alternative route, the catalytic reduction of 4-methoxy-2,5-dimethylphenylacetonitrile is the final, crucial step. Optimization focuses on catalyst selection, solvent, temperature, and pressure to achieve high conversion and selectivity to the primary amine. A key challenge is preventing the formation of secondary amine impurities.

Table 2: Optimization Parameters for Catalytic Reduction of Benzyl Nitriles

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome & Remarks |

|---|---|---|---|---|

| Catalyst System | NiCl₂ / NaBH₄ | Raney® Nickel | Pd/C | The NiCl₂/NaBH₄ system is effective at room temperature and pressure, offering great practical simplicity. organic-chemistry.orgscispace.com Raney Ni is a highly active but pyrophoric catalyst. Pd/C is a robust catalyst but may require higher H₂ pressure. |

| Solvent | Methanol (MeOH) | Ethanol (EtOH) | Tetrahydrofuran (THF) | Alcohols are common solvents. The presence of ammonia in the solvent can help suppress secondary amine formation. |

| Hydrogen Source | NaBH₄ | H₂ gas | Transfer Hydrogenation | Sodium borohydride acts as the hydrogen source for the nickel boride system. organic-chemistry.org Hydrogen gas is used for traditional catalytic hydrogenation. Transfer hydrogenation offers an alternative without high-pressure H₂. |

| Temperature | 0 °C to RT | Room Temperature | 40-100 °C | The nickel boride reduction is typically run at or below room temperature. scispace.com Other catalytic systems may require elevated temperatures to achieve reasonable reaction rates. |

| Additives | (Boc)₂O | Ammonia | None | The addition of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can trap the primary amine product in situ, preventing secondary amine formation and simplifying purification. organic-chemistry.org |

For scalability, continuous flow reactors are increasingly considered for both reductive amination and catalytic hydrogenation. They offer superior control over reaction parameters like temperature and pressure, improve safety, and can lead to higher throughput and consistent product quality compared to batch processing.

Chemical Reactivity and Transformation of 4 Methoxy 2,5 Dimethylbenzylamine

Nucleophilic and Electrophilic Reactivity of the Amine Functionality

The primary amine group in 4-methoxy-2,5-dimethylbenzylamine is the main center of basicity and nucleophilicity. The lone pair of electrons on the nitrogen atom is readily available for reaction with electrophiles. Unlike anilines, where the nitrogen lone pair is delocalized into the aromatic ring, the methylene (B1212753) (-CH2-) group in benzylamine (B48309) prevents this resonance effect. This makes benzylamines, including this compound, stronger bases than anilines.

The nucleophilic character of the amine allows it to participate in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and ultimately quaternary ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reaction with carbonyl compounds: Nucleophilic addition to aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines (reductive amination).

The electron-donating methoxy (B1213986) and methyl groups on the aromatic ring have a modest electronic effect on the amine's basicity. While they increase the electron density of the ring, their influence on the distant amino group is primarily inductive and relatively minor compared to the insulating effect of the methylene bridge.

Reactions of the Aromatic Ring System

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: one methoxy and two methyl groups. These groups direct incoming electrophiles to the ortho and para positions. Given the substitution pattern (methoxy at C4, methyls at C2 and C5), the available positions for substitution are C3 and C6.

Electrophilic Aromatic Substitution: The powerful activating effect of the methoxy group, combined with the activating effect of the two methyl groups, makes the ring susceptible to reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The substitution will occur at the most nucleophilic available positions, C3 and C6. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance from the adjacent methyl and benzylamine groups playing a significant role. For instance, bromination of similarly substituted aromatic systems like methoxybenzene (anisole) is very rapid and typically favors the para position, but with the para position blocked in this molecule, substitution is directed to the available ortho positions. libretexts.org

Directed Ortho Metalation (DoM): Directed ortho metalation is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.orgstrath.ac.ukuwindsor.caorganic-chemistry.org Both the benzylamine side chain and the methoxy group can act as DMGs by coordinating with the lithium cation, thereby directing deprotonation to an adjacent carbon. wikipedia.orgorganic-chemistry.org In this compound, metalation could potentially occur at the C3 position (ortho to the methoxy group) or the C6 position. The outcome would be influenced by the relative directing ability of the methoxy versus the (potentially protected) amine group and the steric environment.

Derivatization Strategies and Analogue Synthesis

The reactive handles of this compound allow for extensive derivatization to produce a wide range of analogues.

The primary amine of this compound reacts readily with carboxylic acid derivatives (such as acyl chlorides, anhydrides, or esters) to form the corresponding amides. This is a common strategy to introduce a variety of substituents and is fundamental in, for example, the synthesis of pharmacologically active compounds. The reaction typically proceeds under basic conditions to neutralize the acid byproduct.

General Amidation Reaction

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-(4-Methoxy-2,5-dimethylbenzyl)acetamide |

Benzylamines are precursors to quaternary ammonium salts (QASs), which have applications as phase transfer catalysts and antimicrobial agents. strath.ac.ukresearchgate.net The synthesis involves the exhaustive alkylation of the amine. For this compound, this would typically involve reaction with an excess of an alkyl halide, such as methyl iodide, to first form the tertiary amine, N,N-dimethyl-(4-methoxy-2,5-dimethylbenzyl)amine, which is then further alkylated to the quaternary salt. researchgate.netresearchgate.net The properties of the resulting QAS can be tuned by the choice of the alkyl groups.

Quaternization Reaction Sequence

| Starting Material | Reagent | Intermediate/Product |

|---|---|---|

| This compound | Methyl Halide (excess) | N,N-Dimethyl-(4-methoxy-2,5-dimethylbenzyl)amine |

Benzylamine derivatives are versatile building blocks for the synthesis of nitrogen-containing heterocyclic compounds. The amine functionality can be incorporated into a ring system through various cyclization strategies. For example, reaction with diketones, halo-ketones, or other bifunctional electrophiles can lead to the formation of heterocycles like pyrimidines or other complex ring systems. While specific examples starting from this compound are not prevalent in readily available literature, its structural motifs are found in precursors for biologically active molecules. For instance, the related 2,5-dimethylpyrimidin-4-amine (B42788) is a known heterocyclic compound. nih.gov The synthesis of N-benzyl substituted phenethylamines has also been explored for their effects on receptor binding. uwindsor.ca

Elucidation of Reaction Mechanisms

The mechanisms of the reactions involving this compound are generally well-understood principles in organic chemistry.

Nucleophilic Attack by the Amine: Reactions such as amidation and alkylation proceed via a standard nucleophilic substitution or addition-elimination mechanism. The nitrogen's lone pair attacks an electrophilic center (e.g., the carbonyl carbon of an acyl chloride or the α-carbon of an alkyl halide).

Electrophilic Aromatic Substitution: This proceeds via the classic arenium ion mechanism. The electron-rich aromatic ring attacks an electrophile (E+) to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex). A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. The methoxy and methyl groups stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions, thus accelerating the reaction.

Directed Ortho Metalation: The mechanism involves the formation of a complex between the organolithium reagent and the directing group (amine or methoxy). baranlab.org This complexation increases the acidity of the adjacent ortho protons, facilitating their removal by the strong alkyllithium base to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate then acts as a potent nucleophile, reacting with an added electrophile. wikipedia.org

Mechanistic Studies of C-H Activation Processes

There is no specific information available in the public domain regarding the mechanistic studies of C-H activation processes involving this compound. Research on the C-H activation of related benzylamine structures often focuses on directing group-assisted functionalization, but specific studies detailing the mechanisms, catalyst systems, and resulting products for this compound have not been reported in the reviewed literature.

Electrochemical Reaction Mechanisms

Detailed studies on the electrochemical reaction mechanisms of this compound are not present in the available scientific literature. The electrochemical behavior of benzylamines can be complex, involving oxidation of the amino group or the aromatic ring. However, without experimental data such as cyclic voltammetry or controlled potential electrolysis studies for this specific compound, any discussion of its electrochemical reaction pathways would be speculative.

Kinetic Studies of Chemical Transformations

No kinetic studies detailing the rates of chemical transformations for this compound could be identified in the public scientific literature. Such studies would provide valuable information on reaction rates, activation energies, and the influence of various parameters on the transformation of this compound. The absence of this data prevents a quantitative discussion of its reactivity.

Advanced Spectroscopic and Structural Characterization of 4 Methoxy 2,5 Dimethylbenzylamine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For 4-Methoxy-2,5-dimethylbenzylamine, with a chemical formula of C₁₀H₁₅NO, the theoretical monoisotopic mass can be calculated with high accuracy.

Table 1: Theoretical Accurate Mass of this compound

| Element | Count | Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total | 165.115364 |

An experimental HRMS measurement, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a value for the protonated molecule [M+H]⁺ that is extremely close to the theoretical value of 166.12319 g/mol . The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

In addition to the molecular ion, the mass spectrum would likely exhibit characteristic fragmentation patterns. A prominent fragment would be the benzylic cation formed by the loss of the amino group, which would then undergo further fragmentation. The presence of the methoxy (B1213986) and dimethyl groups would also influence the fragmentation pathways.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations from the benzylic protons to the aromatic carbons and from the methyl protons of the dimethylamino group to the benzylic carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution. For example, NOE correlations between the methoxy protons and the adjacent aromatic proton, as well as between the benzylic protons and the ortho-methyl group, would provide insights into the rotational preferences around the single bonds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (in CDCl₃)

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 1-C | - | ~130 | - |

| 2-CH₃ | ~2.2 | ~18 | 1-C, 2-C, 3-C |

| 3-CH | ~6.8 | ~115 | 1-C, 2-C, 4-C, 5-C |

| 4-OCH₃ | ~3.8 | ~55 | 4-C |

| 5-CH₃ | ~2.3 | ~20 | 4-C, 5-C, 6-C |

| 6-CH | ~7.0 | ~130 | 1-C, 2-C, 5-C, 7-CH₂ |

| 7-CH₂ | ~3.6 | ~58 | 1-C, 6-C, N(CH₃)₂ |

| N(CH₃)₂ | ~2.4 | ~45 | 7-CH₂ |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Solid-State NMR Spectroscopy

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can reveal details about the molecule's structure in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could be used to probe the local environment of the carbon and nitrogen atoms in a crystalline sample, providing information on intermolecular interactions and packing. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are commonly employed to obtain high-resolution spectra of solid samples. researchgate.net

Dynamic NMR for Conformational Analysis

The single bonds in this compound allow for rotation, leading to different conformations. Dynamic NMR (DNMR) is a technique used to study these dynamic processes, such as restricted rotation around bonds. For instance, at low temperatures, the rotation around the C-N bond of the benzylamine (B48309) moiety might become slow on the NMR timescale, leading to the observation of separate signals for the two methyl groups of the dimethylamino group. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotation. A similar study could be conducted to investigate the rotational barrier of the methoxy group. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation. The vibrational modes of this compound can be predicted based on the characteristic frequencies of its constituent functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Stretching (if primary/secondary) | N/A (tertiary amine) | - |

| C-H (aromatic) | Stretching | 3100-3000 | Medium-Weak |

| C-H (aliphatic) | Stretching | 3000-2850 | Strong |

| C=C (aromatic) | Stretching | 1600-1450 | Medium-Strong |

| C-N (amine) | Stretching | 1250-1020 | Medium |

| C-O (ether) | Asymmetric Stretching | 1275-1200 | Strong |

| C-O (ether) | Symmetric Stretching | 1075-1020 | Strong |

The FT-IR spectrum is expected to show strong absorptions corresponding to the C-H stretching of the methyl and methoxy groups, as well as the C-O stretching of the ether linkage. The aromatic C=C stretching bands will also be present. Raman spectroscopy would be complementary, often showing strong signals for the aromatic ring vibrations and the symmetric stretching modes. A combined analysis of both FT-IR and Raman spectra can provide a more complete picture of the vibrational properties of the molecule. researchgate.netnih.gov

X-ray Crystallography for Single-Crystal Structure Determination

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced can be used to calculate the precise positions of all atoms in the crystal lattice.

While a crystal structure for this compound is not publicly available, a hypothetical analysis based on related structures, such as 4-Methoxy-N-methylbenzamide, can be made. researchgate.net An X-ray crystallographic study would provide accurate bond lengths, bond angles, and torsion angles. researchgate.net It would also reveal the details of the intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which govern the packing of the molecules in the crystal. For a primary or secondary amine, hydrogen bonding would be a dominant intermolecular force. In the case of the tertiary amine this compound, weaker C-H···π or C-H···O interactions might be observed. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration and conformational features of chiral compounds.

Studies on other chiral substituted benzylamines have demonstrated the utility of ORD in distinguishing between enantiomers. For example, the optical rotation of chiral substituted aryl benzylamines has been measured to assign the absolute configuration as R-(-)- or S-(+)- based on the sign of the specific rotation. nih.gov It is anticipated that chiral derivatives of this compound would exhibit similar behavior, with enantiomers showing mirror-image CD spectra and ORD curves with opposite signs. The Cotton effect, a characteristic feature in ORD and CD spectra in the region of an absorption band, would be expected to correspond to the electronic transitions of the substituted benzene chromophore.

The field of chiroptical spectroscopy is well-established for investigating chiral molecules, with quantum chemical predictions often employed to determine absolute configurations from spectral data. vanderbilt.edu Such computational approaches could be applied to predict the chiroptical properties of hypothetical chiral derivatives of this compound.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the energy gaps between electronic states. Fluorescence spectroscopy, on the other hand, examines the light emitted by a molecule as it relaxes from an excited electronic state to its ground state.

Specific UV-Vis and fluorescence spectra for this compound are not prominently reported in the available literature. However, the expected spectral characteristics can be inferred from the behavior of structurally related compounds. The chromophore in this molecule is the substituted benzene ring. The presence of the methoxy (-OCH3) and dimethylamino (-N(CH3)2) groups, both being auxochromes, is expected to cause a bathochromic (red) shift of the absorption bands of the benzene ring.

Research on similar aromatic compounds provides a basis for these expectations. For instance, studies on 4-N,N-dimethylamino benzoic acid derivatives show absorption maxima in the range of 295-315 nm. researchgate.net It is plausible that this compound would exhibit absorption in a similar UV region.

Fluorescence is also a potential characteristic of this compound. Many aromatic amines and methoxy-substituted aromatic compounds are known to be fluorescent. The fluorescence emission would likely occur at a longer wavelength than the absorption maximum, with the difference known as the Stokes shift. For example, derivatives of 4-N,N-dimethylamino benzoic acid exhibit fluorescence in the 330-360 nm range. researchgate.net The quantum yield of fluorescence would be dependent on the efficiency of the radiative decay process versus non-radiative pathways.

The solvent environment can also significantly influence both absorption and fluorescence spectra through solvatochromic effects. Polar solvents might interact differently with the ground and excited states of the molecule, leading to shifts in the spectral bands.

| Spectroscopic Technique | Predicted Property for this compound | Basis for Prediction |

| Chiroptical Spectroscopy (CD/ORD) | Applicable to chiral derivatives; enantiomers would show mirror-image spectra. | General principles of chiroptical spectroscopy and studies on other chiral substituted benzylamines. nih.govvanderbilt.edu |

| UV-Visible Spectroscopy | Absorption expected in the UV region, likely red-shifted compared to benzene due to auxochromic groups. | Analysis of the substituted benzene chromophore and data from structurally similar aromatic compounds. researchgate.net |

| Fluorescence Spectroscopy | Potential for fluorescence emission at a wavelength longer than the absorption maximum. | Known fluorescent properties of aromatic amines and methoxy-substituted compounds. researchgate.net |

Theoretical and Computational Chemistry Studies of 4 Methoxy 2,5 Dimethylbenzylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and various other properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. DFT is a popular choice for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like 4-Methoxy-2,5-dimethylbenzylamine.

A DFT analysis of this compound would typically involve geometry optimization to find the lowest energy structure. From this optimized structure, a wealth of electronic properties can be calculated. While specific published DFT studies for this compound are not prevalent in the reviewed literature, the following properties would be key targets of such an investigation:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect negative potential around the nitrogen and oxygen atoms and positive potential around the amine hydrogens.

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment throughout the molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following values are illustrative examples of data that would be generated from a DFT calculation and are not based on published experimental or computational results.)

| Property | Illustrative Value | Unit |

| Energy of HOMO | -5.8 | eV |

| Energy of LUMO | 1.2 | eV |

| HOMO-LUMO Gap | 7.0 | eV |

| Dipole Moment | 1.9 | Debye |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. They are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation effects are critical.

A high-level ab initio study of this compound, while computationally expensive, could serve to benchmark the results from more economical DFT methods. Such calculations would provide highly accurate predictions of its geometry, vibrational frequencies, and thermochemical properties. A literature survey did not identify specific high-accuracy ab initio studies focused solely on this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around its single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the aminomethyl moiety and the C-N bond. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

This analysis is performed by systematically rotating specific dihedral angles and calculating the potential energy at each step, generating a potential energy surface (PES). The minima on this surface correspond to stable conformers. For benzylamine (B48309) and its derivatives, studies have shown that the orientation of the amino group relative to the phenyl ring is a key determinant of conformational preference colostate.edu. A computational study on this compound would reveal the most stable conformers and quantify the energy differences between them, which is crucial for understanding its interactions in a biological or chemical system.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. researchgate.net Unlike quantum methods that focus on static structures, MD provides a dynamic picture of molecular behavior, including conformational changes and interactions with a solvent or other molecules. researchgate.nethit2lead.com

An MD simulation of this compound, typically placed in a simulated box of water, would reveal its conformational flexibility in an aqueous environment. Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radius of Gyration (Rg): To evaluate the compactness of the molecule's conformation over time.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating properties like nuclear magnetic shielding, vibrational frequencies, and electronic transitions, computational methods can aid in the structural elucidation of newly synthesized compounds.

For this compound, DFT calculations could predict the following spectra:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the proposed structure.

IR Spectroscopy: The calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. The positions and intensities of the predicted peaks corresponding to specific bond stretches (e.g., N-H, C-O, aromatic C-H) can be matched with an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the absorption maxima (λmax) in its UV-Vis spectrum. This would provide insight into the electronic structure and chromophores within the molecule.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This table demonstrates how computational data would be used. The values are for illustrative purposes only.)

| Parameter | Computational Prediction | Experimental Data |

| ¹H NMR Shift (amine -NH₂) | 1.5 ppm | 1.6 ppm |

| ¹³C NMR Shift (methoxy -OCH₃) | 55.0 ppm | 55.2 ppm |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3360 cm⁻¹ |

| UV-Vis λmax | 278 nm | 280 nm |

Reaction Pathway and Transition State Analysis via Computational Methods

Computational methods can be used to explore the mechanisms of chemical reactions, providing information on transition states and reaction energy barriers (activation energies). This is crucial for understanding how a molecule is synthesized or how it might react with other chemical species.

For this compound, computational analysis could be applied to its synthesis, for instance, via the reductive amination of 4-methoxy-2,5-dimethylbenzaldehyde (B1293634). Calculations could map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. rsc.org This analysis helps to understand the reaction kinetics and to optimize reaction conditions. Such detailed mechanistic studies for the specific synthesis or reactions of this compound are not prominently featured in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (focused on structural features and theoretical predictions)

No publicly available research data was found for this specific compound.

Analytical Methodologies for 4 Methoxy 2,5 Dimethylbenzylamine

Chromatographic Separation and Quantification Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 4-Methoxy-2,5-dimethylbenzylamine, both gas and liquid chromatography are viable approaches, each with its own set of advantages and considerations.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a benzylamine (B48309) derivative, is amenable to GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra that offer structural information, leading to a high degree of confidence in the identification of the analyte.

The electron ionization (EI) mass spectrum of a compound like this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. For instance, the analysis of related dimethoxyphenethylamines has shown that while isomers can produce similar mass spectra, careful examination of fragment ion abundances can aid in their differentiation. researchgate.net In some cases, derivatization of the amine group, for example with trifluoroacetyl or pentafluoropropanoyl anhydrides, can enhance volatility and lead to more distinctive mass spectra, simplifying the identification of positional isomers. sigmaaldrich.com

For enhanced selectivity, especially in complex matrices where co-eluting peaks might interfere with the analysis, specialized detectors can be employed. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds and exhibits a strong response to amines, making it a suitable alternative or complement to MS detection. bohrium.comdntb.gov.uax-mol.com The response of an NPD is dependent on the molecular structure, and thus requires compound-specific calibration for accurate quantification. bohrium.com

A typical GC-MS setup for the analysis of a substituted benzylamine might involve a non-polar or mid-polarity capillary column. The temperature program would be optimized to ensure good separation from other components in the mixture.

Table 1: Illustrative GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Value/Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) |

| Injector Temp. | 250 °C |

| Oven Program | 50 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (Scan range: 40-450 amu) or NPD |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table presents a general set of starting parameters; optimization for the specific analysis of this compound is necessary.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly useful for compounds that are less volatile or thermally labile. This compound can be effectively analyzed using reversed-phase HPLC. In this mode, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to control pH and improve peak shape.

Detection in HPLC can be achieved using several methods. A UV detector is commonly used, as the aromatic ring in this compound absorbs UV light. A Photodiode Array (PDA) detector offers the advantage of acquiring a full UV spectrum for the analyte peak, which can aid in identification and purity assessment. For the analysis of related compounds, such as 5,5-Dimethyl-4-phenyl-2-oxazolidinone enantiomers, UV detection at 254 nm has been employed. sigmaaldrich.com

For more complex samples or when higher sensitivity and selectivity are required, coupling HPLC with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS) is the preferred approach. This is especially true for differentiating positional isomers, which can be challenging with UV detection alone. researchgate.net A study on the differentiation of positional isomers of dimethoxyphenyl-N-(2-halogenobenzyl)ethanamines demonstrated that while GC-MS often requires derivatization, LC-MS/MS can distinguish the underivatized isomers based on their collision-induced dissociation (CID) spectra. researchgate.net

Table 2: Example HPLC Parameters for Aromatic Amine Separation

| Parameter | Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or PDA (200-400 nm) or MS/MS |

| Injection Volume | 10 µL |

This table provides a general set of starting parameters; method development and validation are essential for the specific analysis of this compound.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For aromatic amines like this compound, which are basic and can be protonated to form cations, CE is a viable analytical method. The separation can be performed in free zone mode at a low pH to ensure the analytes are cationic. Detection can be achieved using UV-Vis spectrophotometry or, for enhanced sensitivity, with more specialized detectors like amperometric or fluorescence detectors (after derivatization). While CE offers high efficiency and low sample consumption, its application for routine analysis of such compounds is less common compared to GC and HPLC.

Hyphenated Techniques for Enhanced Analysis (e.g., GC-MS/MS, LC-MS/MS)

The coupling of chromatographic separation with tandem mass spectrometry (MS/MS) provides a powerful tool for the analysis of complex mixtures and the differentiation of closely related structures like positional isomers.

In GC-MS/MS, a specific precursor ion from the initial mass spectrum is selected and then fragmented to produce a product ion spectrum. This process, known as selected reaction monitoring (SRM), can significantly reduce background noise and improve detection limits.

LC-MS/MS is particularly advantageous for the analysis of this compound and its isomers. It can often differentiate isomers without the need for derivatization, which is a significant advantage over GC-MS. researchgate.net For example, in the analysis of 2,6-dimethylaniline, a related compound, derivatization with 4-methoxybenzoyl chloride was used to enhance its detection by LC-MS/MS. nih.gov The fragmentation patterns obtained from collision-induced dissociation in LC-MS/MS are highly specific to the structure of the molecule, allowing for the confident identification of isomers.

Development of Specialized Detection Protocols

For the specific and sensitive detection of this compound, particularly at trace levels, specialized detection protocols can be developed. In gas chromatography, the use of a Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds. bohrium.comdntb.gov.uax-mol.com This can be particularly useful when analyzing samples from a chemical synthesis where various non-nitrogenous starting materials, intermediates, and by-products may be present.

In HPLC, while UV and PDA are common, fluorescence detection can be employed if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. For ultimate selectivity and sensitivity, mass spectrometric detection, especially MS/MS, remains the gold standard. The development of a specific LC-MS/MS method would involve optimizing the ionization source parameters and identifying the most intense and specific precursor-to-product ion transitions for this compound.

Sample Preparation and Matrix Effects in Complex Chemical Samples

The analysis of this compound in complex chemical samples, such as crude reaction mixtures, requires appropriate sample preparation to remove interfering substances and minimize matrix effects. Matrix effects occur when other components in the sample enhance or suppress the analyte signal, leading to inaccurate quantification. researchgate.netsepscience.comnebiolab.comnih.govresearchgate.net

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible solvents to separate it from interfering components.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while allowing impurities to be washed away. The analyte is then eluted with a suitable solvent. scioninstruments.com

Filtration and Dilution: For relatively clean samples, simple filtration to remove particulate matter followed by dilution in a suitable solvent may be sufficient. hplcvials.com

When using GC-MS or LC-MS, it is crucial to evaluate and mitigate matrix effects. This can be done by using matrix-matched standards for calibration, where the standards are prepared in a blank matrix that is similar to the sample. sepscience.com The use of an internal standard, a compound with similar chemical properties to the analyte that is added to both the standards and samples, can also help to correct for variations in sample preparation and instrument response.

In the context of analyzing a product from a chemical synthesis, the "matrix" would consist of unreacted starting materials, reagents, solvents, and by-products. A thorough understanding of the reaction chemistry is essential for developing a robust sample preparation protocol that effectively isolates the this compound and minimizes interference from these other components.

Standardization and Validation of Analytical Methods

The standardization and validation of analytical methods for this compound are critical to ensure the reliability, consistency, and accuracy of quantitative and qualitative data. This process is rigorously governed by international guidelines, most notably the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology." gmp-compliance.orgloesungsfabrik.deich.org The validation process demonstrates that an analytical procedure is suitable for its intended purpose. For this compound, this would typically involve the validation of assays for identification, purity determination, and quantification in a given sample.

The validation of an analytical method for this compound would encompass a comprehensive evaluation of several key performance parameters. These parameters ensure that the method is reliable and reproducible under the specified operating conditions. synergbiopharma.comamsbiopharma.com While specific validated methods for this compound are not extensively published in the public domain, the principles of validation remain universal. The following sections detail the essential validation characteristics that would be assessed for a hypothetical analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), developed for this compound.

Specificity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the signal corresponding to the analyte is not affected by the presence of structurally related compounds, precursors (e.g., 4-Methoxy-2,5-dimethylbenzaldehyde), or other potential impurities. This is often demonstrated by spiking the sample with these potential interferents and showing that the analyte's peak is well-resolved and its quantification is unaffected.

Linearity

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish linearity, a series of at least five standard solutions of this compound of known concentrations would be prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and the relationship is typically evaluated by linear regression analysis. The correlation coefficient (r), y-intercept, and slope of the regression line are determined. A high correlation coefficient (typically ≥ 0.999) is desirable.

Table 1: Hypothetical Linearity Data for HPLC Analysis of this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 12,540 |

| 5.0 | 63,210 |

| 10.0 | 124,980 |

| 25.0 | 311,550 |

| 50.0 | 624,120 |

| Regression Equation | y = 12450x + 850 |

| Correlation Coefficient (r) | 0.9998 |

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte (spiked) in a sample matrix. For this compound, this would involve adding known quantities of the pure compound to a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage of recovery is then calculated.

Table 2: Hypothetical Accuracy (Recovery) Data for this compound

| Spike Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |

| 80 | 8.0 | 7.95 | 99.4 |

| 100 | 10.0 | 10.12 | 101.2 |

| 120 | 12.0 | 11.91 | 99.3 |

| Mean Recovery | 99.97 |

Precision

Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

Table 3: Hypothetical Precision Data for this compound Analysis

| Precision Level | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation | RSD (%) |

| Repeatability (n=6) | 10.0 | 10.05 | 0.08 | 0.80 |

| Intermediate Precision (n=18) | 10.0 | 10.10 | 0.15 | 1.49 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (Standard Deviation of the Blank / Slope)

LOQ = 10 × (Standard Deviation of the Blank / Slope)

For a hypothetical HPLC-UV method for this compound, the LOD might be in the range of 0.05 µg/mL and the LOQ around 0.15 µg/mL, similar to what has been observed for other derivatized amines. researchgate.net

Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The specified range is normally derived from the linearity studies and depends on the intended application of the procedure.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, this could include variations in the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate. The effect of these variations on the analytical results is evaluated to determine the method's robustness.

Applications of 4 Methoxy 2,5 Dimethylbenzylamine As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Scaffolds

No specific research findings are available detailing the use of 4-Methoxy-2,5-dimethylbenzylamine as a key building block for the assembly of complex molecular frameworks.

Utilization in the Construction of Heterocyclic Systems

There is no available literature describing the application of this compound as a reactant or intermediate in the synthesis of heterocyclic rings.

Contribution to Medicinal Chemistry Intermediates (without therapeutic claims or clinical data)

Information on the use of this compound as a precursor for medicinal chemistry intermediates is not present in the reviewed sources.

Catalytic Applications in Organic Synthesis (e.g., as a ligand, base, or accelerator)

No studies were found that investigate or report the use of this compound as a catalyst, ligand, base, or reaction accelerator in organic synthesis.

Use in Materials Science and Polymer Chemistry (e.g., polyurethane production, epoxy resins)

There is no evidence in the available literature to suggest that this compound is used in the production of polymers like polyurethanes or as a component in epoxy resin formulations.

Future Directions and Emerging Research Avenues for 4 Methoxy 2,5 Dimethylbenzylamine

Exploration of Green Chemistry Approaches in its Synthesis and Transformations

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are central to modern chemical synthesis. Future research on 4-Methoxy-2,5-dimethylbenzylamine will likely prioritize the development of environmentally benign synthetic routes.

Current syntheses for similar benzylamines often rely on methods like the reductive amination of the corresponding benzaldehyde (B42025) or the amination of a benzyl (B1604629) halide. A greener approach could involve catalytic hydrogenation, which is a high-yield method for producing primary amines from nitriles. For instance, the synthesis of the related 4-methoxybenzylamine (B45378) has been demonstrated using a palladium nanoparticle catalyst with a hydrogen balloon at room temperature in water, a green solvent. chemicalbook.com This type of catalytic system minimizes the need for harsh reagents and simplifies purification.

Another avenue involves exploring novel catalytic systems for its transformations. The synthesis of related amide structures has been achieved using N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) as catalysts, which can facilitate reactions under mild conditions. nih.gov Future work could focus on replacing these reagents with more sustainable, recyclable catalysts.

Table 1: Potential Green Chemistry Strategies for this compound

| Strategy | Precursor | Potential Catalyst | Solvent | Key Advantage |

|---|---|---|---|---|

| Catalytic Hydrogenation | 4-Methoxy-2,5-dimethylbenzonitrile | Palladium (Pd) or Raney Nickel | Water (H₂O) chemicalbook.com | High atom economy, use of a green solvent. |

| Reductive Amination | 4-Methoxy-2,5-dimethylbenzaldehyde (B1293634) | Palladium on Carbon (Pd/C) | Ethanol/Methanol | Mild reaction conditions, high yield. |

Development of Novel Catalytic Systems Involving the Compound

The structural features of this compound—a tertiary amine for certain derivatives or a primary amine that can be derivatized, combined with an electron-donating methoxy (B1213986) group and sterically influential methyl groups—make it an intriguing candidate for roles in catalysis.

The related compound, N,N-Dimethylbenzylamine (DMBA), is widely used as a catalyst for the formation of polyurethane foams and epoxy resins. wikipedia.org The nitrogen atom's lone pair of electrons facilitates these polymerization reactions. It is plausible that this compound or its N,N-dimethylated derivative could exhibit modified and potentially enhanced catalytic activity. The methoxy group increases electron density on the ring, which could influence the basicity and nucleophilicity of the amine, while the ortho and meta methyl groups introduce specific steric constraints that could lead to unique selectivity in catalytic processes.

Future research could explore its use as a ligand in transition metal catalysis or as an organocatalyst. For example, copper-catalyzed reactions are common in the synthesis of diphenylamines from aminoanisole derivatives, suggesting that benzylamines like the title compound could act as ligands to modulate the activity and selectivity of such copper catalysts. google.com

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the simulation of reactions, thereby accelerating the discovery process. For this compound, these computational tools can predict its physicochemical properties, spectral data, and potential biological activities without the need for extensive laboratory work.

Quantum computational methods, such as Density Functional Theory (DFT), can be employed to elucidate molecular-level properties. mdpi.com For a complex molecule containing a 4-methoxyphenyl (B3050149) group, DFT calculations have been used to determine theoretical IR and NMR spectra, calculate HOMO-LUMO energy gaps to understand charge transfer, and predict nonlinear optical properties in various solvents. mdpi.com Applying these computational approaches to this compound could predict its behavior and guide experimental efforts.

Table 2: Application of AI/ML in this compound Research

| AI/ML Application | Methodology | Predicted Outcome | Potential Impact |

|---|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Boiling point, solubility, logP | Faster screening of derivatives for specific applications. |

| Reaction Prediction | DFT Calculations, Molecular Dynamics | Reaction pathways, transition states, product yields | Optimization of synthetic routes and discovery of new reactions. mdpi.com |

| Virtual Screening | Molecular Docking, Pharmacophore Modeling | Binding affinity to biological targets | Identification of potential pharmaceutical applications. |

Investigation of Undiscovered Reactivity Patterns